molecular formula C11H11ClN2 B14141755 5-Chloro-3,8-dimethylquinolin-2-amine CAS No. 948292-67-9

5-Chloro-3,8-dimethylquinolin-2-amine

Cat. No.: B14141755
CAS No.: 948292-67-9
M. Wt: 206.67 g/mol
InChI Key: SJVVKYIROFSJLL-UHFFFAOYSA-N
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Description

5-Chloro-3,8-dimethylquinolin-2-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely used in the development of pharmaceuticals due to their antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3,8-dimethylquinolin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,8-dimethylquinoline with chlorinating agents to introduce the chlorine atom at the 5-position. The amine group at the 2-position can be introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of quinoline derivatives often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3,8-dimethylquinolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

5-Chloro-3,8-dimethylquinolin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3,8-dimethylquinolin-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it can inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. In anticancer research, it may interfere with cell proliferation pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3,8-dimethylquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of chlorine and amine groups at specific positions makes it a valuable compound in medicinal chemistry research .

Properties

CAS No.

948292-67-9

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

5-chloro-3,8-dimethylquinolin-2-amine

InChI

InChI=1S/C11H11ClN2/c1-6-3-4-9(12)8-5-7(2)11(13)14-10(6)8/h3-5H,1-2H3,(H2,13,14)

InChI Key

SJVVKYIROFSJLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)N)C

Origin of Product

United States

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